molecular formula C14H15N3 B13427491 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B13427491
M. Wt: 225.29 g/mol
InChI Key: JFPAPNMJQCWBLB-UHFFFAOYSA-N
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Description

4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole ring substituted at the 3-position with a pyridine moiety. The pyrazole core is further functionalized with an isopropyl group at the 5-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. This structure combines aromaticity (pyridine and pyrazole) with alkyne reactivity, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

4-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyridine

InChI

InChI=1S/C14H15N3/c1-4-9-17-14(11(2)3)10-13(16-17)12-5-7-15-8-6-12/h1,5-8,10-11H,9H2,2-3H3

InChI Key

JFPAPNMJQCWBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring, which is then alkylated and coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyrazole derivatives .

Scientific Research Applications

4-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole-pyridine hybrids. Key analogues include:

Compound Name/ID Pyrazole Substituents Pyridine Substituents Key Structural Differences Molecular Weight (g/mol)
Target Compound 1-propargyl, 5-isopropyl None Alkyne functionality at pyrazole N1 ~229.3 (C14H15N3)
8o () 3-isopropoxy, 4-(2,4-difluorophenoxy), 5-methyl 5-cyclopropyl Bulky aryloxy groups; cyclopropyl on pyridine ~413.4 (C23H22F2N2O2)
I46 () 4-(4-fluorophenyl) 2-fluoro Fluorine atoms on both rings 269.2 (C14H9F2N3)
Compound 3h () 5-cyclopropyl Acrylamide at pyrimidine Pyrimidine instead of pyridine; acrylamide chain ~380.4 (C19H21N7O)

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to fluorine-substituted analogues (e.g., I46), which may improve membrane permeability but reduce aqueous solubility .
  • Reactivity : The propargyl group offers unique reactivity (e.g., cycloadditions) absent in compounds with ether or aryl substituents (e.g., 8o) .
  • Steric Effects : Bulky substituents in 8o and I46 may hinder binding in enzymatic pockets compared to the more compact target compound .
Crystallographic and Computational Analysis
  • SHELX Refinement () : The propargyl group’s linear geometry may complicate crystallographic resolution compared to planar aryl substituents in I46 .
  • DFT Studies () : The Colle-Salvetti functional could model correlation energies for the target compound’s alkyne moiety, contrasting with fluorinated analogues’ electron-withdrawing effects .

Biological Activity

4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrazole ring attached to a pyridine moiety. This configuration contributes to its biological activity.

Biological Activity Overview

Research highlights several key areas where 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine exhibits significant biological activity:

1. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. A study demonstrated that derivatives of pyrazole, including this compound, showed strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)PathogenActivity Type
4a0.22S. aureusBactericidal
5a0.25S. epidermidisBactericidal
7b0.23E. coliBactericidal

2. Anticancer Properties

The compound has been explored for its potential in cancer therapy, particularly as an inhibitor of specific kinases involved in tumor growth. Research indicates that pyrazole derivatives can inhibit ALK5 (TGFβ receptor I kinase), leading to reduced fibrotic gene expression in human fibroblasts .

Table 2: Anticancer Activity Data

CompoundTarget KinaseEffect on Gene Expression
PF-03671148ALK5Dose-dependent reduction
4-(5-isopropyl...)UnknownPotential anticancer activity

The biological effects of 4-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine are believed to stem from its interaction with various molecular targets. The compound may inhibit enzymes or receptors linked to disease pathways, particularly in cancer and microbial infections.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which may contribute to its therapeutic effects in cancer treatment and antimicrobial action.

Case Study 1: Antimicrobial Efficacy

In vitro studies have confirmed the efficacy of this compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In studies involving prostate cancer cell lines, compounds similar to 4-(5-isopropyl...) exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further research in oncology .

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